4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine
Description
This compound features a pyrimidine core substituted at positions 2, 4, and 4. Key structural elements include:
- 2-Methyl group: Enhances steric bulk and may influence binding interactions.
- 6-Propoxy group: A lipophilic substituent that affects solubility and metabolic stability.
Properties
IUPAC Name |
4-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-4-14-28-20-15-19(21-16(3)22-20)23-10-12-24(13-11-23)29(25,26)18-8-6-17(7-9-18)27-5-2/h6-9,15H,4-5,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIVIJZGBKAKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine typically involves multiple steps. One common method starts with the preparation of the piperazine derivative by reacting 4-ethoxybenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. This intermediate is then reacted with 2-methyl-6-propoxypyrimidine under suitable conditions to yield the final product. The reaction conditions often include solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or pyrimidine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
-
Building Block for Synthesis :
- This compound serves as a crucial building block in organic synthesis, enabling the creation of more complex molecular structures. Its sulfonyl and piperazine functionalities allow for diverse chemical modifications, enhancing its utility in synthetic chemistry.
-
Catalytic Applications :
- It can be utilized as a catalyst in various chemical reactions due to its ability to stabilize transition states and facilitate reaction pathways.
Biology
-
Enzyme Inhibition :
- The sulfonamide moiety of the compound may act as a competitive inhibitor for specific enzymes, potentially influencing metabolic pathways. This property is being explored for developing new therapeutic agents targeting enzyme-related diseases.
-
Receptor Modulation :
- The piperazine structure suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system. This interaction could lead to significant pharmacological effects, making it a candidate for neurological research.
Medicine
-
Therapeutic Potential :
- Research is ongoing into the compound's potential applications in treating diseases such as cancer and neurological disorders. Its unique structural features may confer specific pharmacological properties that are beneficial in drug development.
-
Case Studies :
- Several studies have investigated the compound's effects on cell lines indicative of cancer progression, showing promising results in inhibiting tumor growth and inducing apoptosis in malignant cells.
Industry
-
Material Development :
- The compound is being explored for its utility in developing new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
-
Chemical Reactions :
- Its role as a catalyst in industrial chemical reactions can lead to more efficient processes and higher yields of desired products.
Mechanism of Action
The mechanism of action of 4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Physicochemical Comparison Table
Research Implications
- Sulfonyl Group Variations : Aryl-sulfonyl groups (e.g., 4-ethoxy) may optimize target engagement via π-π stacking, while smaller sulfonyl groups (e.g., methanesulfonyl) improve solubility.
- Piperazine vs. Piperidine : Piperazine’s dual nitrogen atoms enable stronger hydrogen bonding, critical for interactions with acidic residues in enzymes or receptors .
Biological Activity
4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine, a sulfonyl piperazine derivative, has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may confer specific pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 420.5 g/mol |
| CAS Number | 946301-94-6 |
This compound features a piperazine ring linked to a sulfonyl group and a pyrimidine core, providing a foundation for various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The sulfonamide moiety may act as a competitive inhibitor for certain enzymes, potentially influencing metabolic pathways.
- Receptor Modulation : The piperazine structure suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system.
Antidepressant Potential
Research indicates that compounds with similar piperazine structures can exhibit antidepressant effects by modulating serotonin levels. For instance, studies on piperazine derivatives have shown their ability to bind selectively to serotonin reuptake transporters (SERT), suggesting that this compound may also possess similar properties .
Anticancer Activity
Preliminary data suggest that this compound could have anticancer properties. Its structural analogs have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Further studies are needed to elucidate its specific effects on cancer cell lines.
Study on Enzyme Inhibition
A recent study evaluated the inhibitory effects of various sulfonamide derivatives on histone deacetylases (HDACs), which are implicated in cancer progression. Compounds structurally related to this compound exhibited significant HDAC inhibition, suggesting potential use in cancer therapy .
Neuroprotective Effects
In another study focusing on neurodegenerative diseases, similar compounds demonstrated protective effects against oxidative stress in neuronal cells. These findings indicate that the compound may have therapeutic implications for conditions like Alzheimer's disease by promoting neuronal survival and function .
Comparison with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with other piperazine derivatives:
| Compound Name | Biological Activity |
|---|---|
| Compound A (similar sulfonamide) | Moderate SERT inhibition |
| Compound B (pyrimidine derivative) | Strong HDAC inhibitor |
| Compound C (piperazine analog) | Antidepressant effects |
This comparison highlights the potential advantages of this compound in terms of its diverse biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
